

Application Notes and Protocols for In Vivo Studies with CC-115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cc-115

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing, scheduling, and experimental protocols for the dual DNA-PK and mTOR inhibitor, **CC-115**, based on preclinical findings. The following information is intended to guide the design and execution of in vivo studies investigating the efficacy and mechanism of action of **CC-115** in various cancer models.

Core Principles of CC-115 Action

CC-115 is a potent oral inhibitor of two key cellular kinases: DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2][3] This dual-inhibition mechanism allows **CC-115** to simultaneously disrupt critical pathways involved in cell growth, proliferation, survival, and DNA damage repair.[1] Preclinical studies have demonstrated its antitumor activity in a range of solid and hematopoietic cancer models.[1] **CC-115** exhibits favorable pharmacokinetic profiles across multiple species, with good oral bioavailability in mice (53%), rats (76%), and dogs (~100%).[1][3]

In Vivo Dosing and Schedule Summary

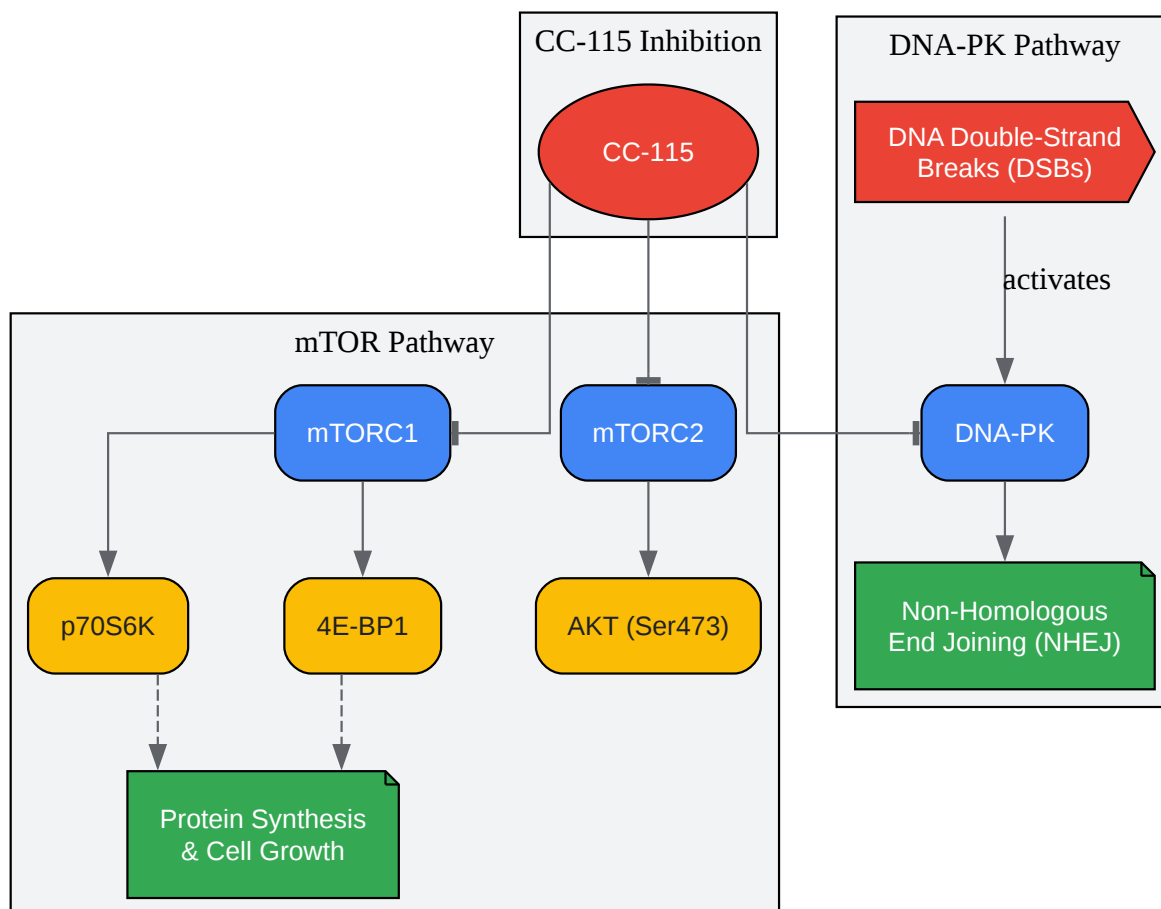
The following tables summarize the in vivo dosing and scheduling of **CC-115** as reported in various preclinical studies. These serve as a starting point for dose-ranging and efficacy studies in new tumor models.

Table 1: **CC-115** Dosing and Scheduling in Xenograft Models

Cancer Model	Animal Model	Dose	Dosing Schedule	Route of Administration	Key Findings	Reference
Renal Cell Carcinoma (786-O)	Nude Mice	2 and 5 mg/kg	Daily for 20 days	Oral	Significant inhibition of subcutaneous xenograft growth.	[4]
Non-Small Cell Lung Cancer (Patient-Derived)	Nude Mice	15 mg/kg	Daily for 15 days	Oral	Remarkable suppression of xenograft growth.	[5]
Multiple Myeloma (ANBL6, RPMI8226, H929)	Mice	Not specified	Once daily	Oral	Inhibition of tumor growth.	[6]
Various Cancers	Mice	0.25, 0.5, 1 mg/kg	Twice daily (bid) or Once daily (qd)	Oral	Tumor volume reductions of 46-66%.	[2] [3]

Signaling Pathway of CC-115

CC-115's dual-inhibitory action on DNA-PK and mTOR disrupts two central signaling cascades in cancer cells. The following diagram illustrates the key targets and downstream effects of **CC-115**.



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Diagram 1: CC-115 Signaling Pathway

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of **CC-115**.

Protocol 1: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of **CC-115**.

Materials:

- Cancer cell line of interest (e.g., 786-O, patient-derived NSCLC cells)
- Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel or other basement membrane matrix (optional, can improve tumor take-rate)
- **CC-115**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Gavage needles
- Calipers
- Sterile surgical instruments

Procedure:

- Cell Culture and Preparation:
 - Culture cancer cells in their recommended complete medium to ~80% confluency.
 - Harvest cells using trypsin-EDTA and wash with sterile PBS.
 - Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^6 cells per 100 μ L. Keep cells on ice.
- Tumor Implantation:
 - Anesthetize the mice according to approved institutional protocols.

- Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a mean volume of approximately 100-150 mm^3 , randomize mice into treatment and control groups ($n=5-10$ mice per group).
- **CC-115** Formulation and Administration:
 - Prepare a stock solution of **CC-115** in a suitable solvent (e.g., DMSO).
 - On each treatment day, freshly prepare the dosing solution by diluting the stock in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration (e.g., 2, 5, or 15 mg/kg).
 - Administer the **CC-115** formulation or vehicle control to the respective groups via oral gavage daily or as per the planned schedule. The volume is typically 100-200 μ L per mouse.
- Efficacy and Toxicity Monitoring:
 - Continue to measure tumor volumes and body weights 2-3 times per week.
 - Monitor the general health and behavior of the animals daily.
 - At the end of the study (e.g., after 20-30 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
 - Excise the tumors and record their final weights.
- Pharmacodynamic Analysis (Optional):

- A subset of tumors can be collected at various time points after the final dose for pharmacodynamic analysis (see Protocol 2).

Protocol 2: Pharmacodynamic Analysis of CC-115 in Tumor Tissue

This protocol describes the analysis of target engagement and downstream signaling effects of **CC-115** in tumor xenografts.

Materials:

- Tumor tissue from **CC-115** and vehicle-treated mice
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-DNA-PK, anti-p-AKT (S473), anti-AKT, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

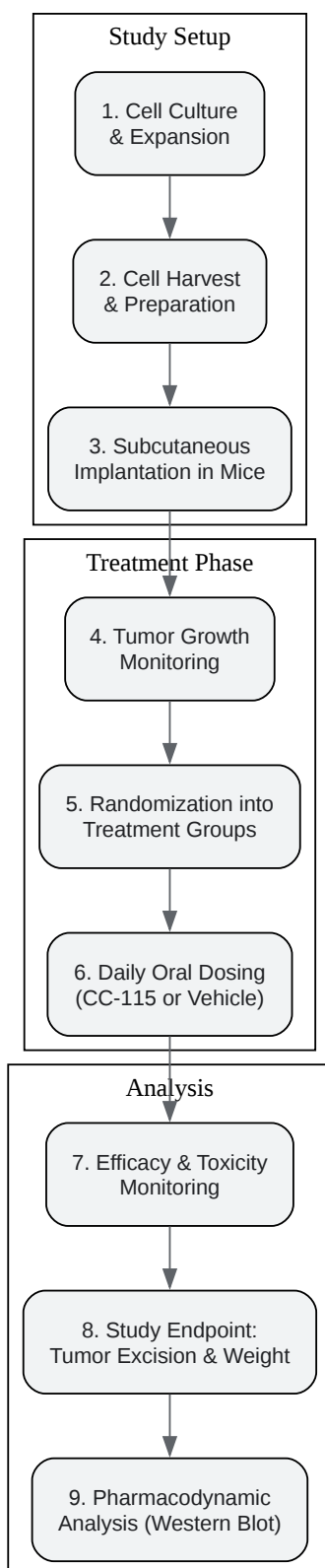
Procedure:

- Tissue Lysis:
 - Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen or immediately process.
 - Homogenize the tumor tissue in ice-cold lysis buffer.
 - Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., GAPDH or β -actin).

Experimental Workflow Diagram

The following diagram provides a high-level overview of a typical in vivo efficacy study with **CC-115**.



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Diagram 2: In Vivo Efficacy Study Workflow

By following these protocols and considering the provided dosing information, researchers can effectively design and execute preclinical in vivo studies to further elucidate the therapeutic potential of **CC-115**. It is crucial to adapt these general guidelines to specific experimental needs and to adhere to all institutional animal care and use committee (IACUC) regulations.

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